molecular formula C7H15NaO2 B8044007 Sodium;1-butoxypropan-2-olate

Sodium;1-butoxypropan-2-olate

Cat. No.: B8044007
M. Wt: 154.18 g/mol
InChI Key: CGVNFJGBTSIRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;1-butoxypropan-2-olate (IUPAC name: Sodium 1-butoxypropan-2-olate) is a sodium alkoxide compound. Alkoxides like these are strong bases used in organic synthesis, catalysis, and deprotonation reactions. Their reactivity is influenced by steric hindrance and solubility in non-aqueous solvents.

Properties

IUPAC Name

sodium;1-butoxypropan-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O2.Na/c1-3-4-5-9-6-7(2)8;/h7H,3-6H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVNFJGBTSIRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(C)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Butoxypropan-2-Ol Precursor

The parent alcohol, 1-butoxypropan-2-ol, is synthesized via nucleophilic ring-opening of propylene oxide by butanol in the presence of acidic or basic catalysts. This reaction proceeds through an SN2 mechanism, where the alkoxide ion attacks the less substituted carbon of the epoxide:

CH3CH(O)CH2+C4H9OHCH3CH(OH)CH2OC4H9\text{CH}3\text{CH(O)CH}2 + \text{C}4\text{H}9\text{OH} \rightarrow \text{CH}3\text{CH(OH)CH}2\text{OC}4\text{H}9

Industrial-scale production typically employs solid-resin catalysts to favor the α-isomer (1-butoxypropan-2-ol) over the β-isomer (2-butoxypropan-1-ol), achieving >99% regioselectivity.

Deprotonation to Form Sodium 1-Butoxypropan-2-Olate

The sodium salt is generated by deprotonating 1-butoxypropan-2-ol using strong bases such as sodamide (NaNH2_2) or sodium hydride (NaH) in anhydrous solvents like toluene or heptane. The reaction follows:

CH3CH(OH)CH2OC4H9+NaNH2CH3CH(ONa+)CH2OC4H9+NH3\text{CH}3\text{CH(OH)CH}2\text{OC}4\text{H}9 + \text{NaNH}2 \rightarrow \text{CH}3\text{CH(O}^-\text{Na}^+)\text{CH}2\text{OC}4\text{H}9 + \text{NH}3

Sodamide is preferred over metallic sodium due to reduced hydrogen gas evolution, enhancing operational safety.

Optimized Preparation Protocols

Solvent and Temperature Optimization

Reaction medium and temperature critically influence yield and purity:

ParameterOptimal RangeImpact on Reaction
SolventToluene/HeptaneEnhances reactant solubility
Temperature70–110°CAccelerates kinetics
Base-to-Alcohol Ratio1:1.015Minimizes unreacted starting material

In a representative procedure:

  • Mixing : 0.25 mol sodamide and 0.254 mol 1-butoxypropan-2-ol in 240 mL heptane.

  • Reaction : Heating to 80°C for 1.8 hours under nitrogen purge.

  • Workup : Distillation under reduced pressure to isolate the sodium salt.

Yield: 97.7% with 99.4% purity (acid-base titration).

Large-Scale Industrial Production

Industrial reactors utilize continuous nitrogen purging to evacuate ammonia, preventing back-reaction and ensuring >99% conversion. Post-reaction distillation removes residual solvent and unreacted alcohol, yielding a free-flowing powder.

Comparative Analysis of Base Systems

Sodamide vs. Sodium Hydride

While both bases effectively deprotonate 1-butoxypropan-2-ol, their practical trade-offs are significant:

BaseReaction ByproductHandling ComplexityScalability
NaNH2_2NH3_3ModerateHigh
NaHH2_2High (pyrophoric)Limited

Sodamide’s ammonia byproduct is less hazardous than hydrogen gas, making it preferable for bulk synthesis.

Purification and Characterization

Distillation Techniques

Post-reaction purification involves:

  • Atmospheric Distillation : Removes low-boiling solvents (heptane: 98°C).

  • Vacuum Distillation : Isolates the sodium salt at reduced pressure (0.1 atm, 150°C).

Analytical Validation

Purity is assessed via:

  • Acid-Base Titration : Quantifies active alkoxide content.

  • Karl Fischer Titration : Measures residual moisture (<0.1% w/w).

Emerging Methodologies

Catalytic Deprotonation

Preliminary studies suggest that Na/Al2_2O3_3 composites can deprotonate 1-butoxypropan-2-ol at lower temperatures (50–60°C), though yields remain suboptimal (85–90%) compared to traditional methods .

Scientific Research Applications

Chemistry: Sodium;1-butoxypropan-2-olate is used as a strong base and nucleophile in organic synthesis. It facilitates the formation of carbon-carbon and carbon-oxygen bonds, making it valuable in the synthesis of complex organic molecules.

Biology: While its direct applications in biology are limited, derivatives of this compound are studied for their potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore the potential medicinal applications of compounds derived from this compound, particularly in drug synthesis and development.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its role as a catalyst and reagent in various chemical processes is crucial for manufacturing high-performance materials.

Mechanism of Action

The mechanism of action of sodium;1-butoxypropan-2-olate involves its function as a nucleophile and base. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The sodium ion stabilizes the alkoxide group, enhancing its reactivity in various chemical transformations.

Molecular Targets and Pathways:

    Nucleophilic Substitution: Targets electrophilic centers in organic molecules.

    Base-Catalyzed Reactions: Facilitates deprotonation and subsequent reactions in organic synthesis.

Comparison with Similar Compounds

Sodium Alkoxides

  • Sodium tert-butoxide (C₄H₉NaO): Structure: Bulky tert-butoxy group reduces nucleophilicity but enhances base strength in aprotic solvents. Applications: Widely used in elimination and coupling reactions. Safety: No GHS classification per , though real-world handling requires precautions due to moisture sensitivity and flammability .
  • Sodium Methoxide (CH₃ONa): Comparison: Less sterically hindered, more nucleophilic but less basic in polar solvents. Commonly used in biodiesel production. Data Gap: Not directly referenced in evidence, but inferred from alkoxide reactivity trends.

Sodium Salts with Sulfonate Groups

  • Sodium 1-Heptanesulfonate (C₇H₁₅NaO₃S) :

    • Applications : Ion-pairing agent in chromatography or surfactant formulations .
    • Performance : Classified as "suitable grade" in reagent specifications, indicating high purity for analytical uses .
  • Sodium 2-Methylprop-2-ene-1-Sulphonate (C₄H₇NaO₃S): Safety: No CLP classification or significant hazards per GHS 1.0 . Contrast: Unlike alkoxides, sulfonates are less reactive and used as electrolytes or monomers in polymer synthesis.

Inorganic Sodium Compounds

  • Sodium Hydroxide (NaOH) :

    • Reactivity : Strong base in aqueous solutions but less effective in anhydrous conditions compared to alkoxides.
    • Industrial Use : Dominant in pH adjustment and saponification .
  • Sodium Nitrate (NaNO₃): Performance: At 80–100 mM concentrations, shows moderate efficacy (denoted as "++" to "+") in unspecified tests, likely related to oxidative or preservative roles .

Sodium Carboxylates and Derivatives

  • Sodium Lactate (C₃H₅NaO₃) :

    • Performance : At 9% concentration, achieves "++" rating, suggesting high solubility or stability in formulations .
    • Applications : Used in cosmetics and pharmaceuticals as a buffering agent.
  • Sodium Nitrite (NaNO₂): Limitations: At 40 mM, shows "--" performance, indicating inefficacy or instability under tested conditions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Applications Reactivity/Safety Notes Evidence Source
Sodium;1-butoxypropan-2-olate (analog) C₄H₉NaO Organic synthesis Moisture-sensitive, strong base
Sodium 1-Heptanesulfonate C₇H₁₅NaO₃S Chromatography Non-reactive, high purity
Sodium Lactate C₃H₅NaO₃ Cosmetics High solubility/stability
Sodium Nitrite NaNO₂ Preservative Low efficacy at high concentrations

Key Findings and Contradictions

  • Reactivity vs.
  • Performance Metrics : Sodium lactate outperforms sodium nitrite in stability/efficacy tests, highlighting the importance of counterion selection in formulations .
  • Data Limitations : Direct information on this compound is scarce, necessitating extrapolation from structural analogs.

Q & A

Q. Table 1: Common Characterization Methods

Parameter Method Reference
Purity (Na content)ICP-OES
Structural ConfirmationSingle-crystal XRD

Basic: What safety protocols are critical when handling Sodium 1-butoxypropan-2-olate?

Methodological Answer:

  • Inert Atmosphere : Conduct all manipulations under nitrogen/argon to prevent violent reactions with moisture or oxygen .
  • Quenching : Use dry ethanol or isopropanol (not water) to neutralize residues.
  • Storage : Store in flame-sealed ampules or desiccators with molecular sieves.
  • Emergency Protocols : Lab personnel must train on spill containment (e.g., using vermiculite) and fire suppression (Class D extinguishers for metal fires) .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved for Sodium 1-butoxypropan-2-olate?

Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., solvate formation or conformational flexibility). Strategies include:

  • Temperature-Dependent Studies : Collect XRD data at multiple temperatures (e.g., 100 K vs. 298 K) to capture structural variations .
  • Complementary Spectroscopy : Use solid-state NMR to compare with solution-phase NMR, identifying solvent interactions .
  • Computational Modeling : Employ density functional theory (DFT) to simulate spectra under different conditions, cross-validating with experimental data .

Q. Example Workflow :

Solve crystal structure using SHELXL .

Compare bond lengths/angles with DFT-optimized geometry.

Reconcile NMR chemical shifts using shielding tensor calculations.

Advanced: What experimental designs are optimal for studying reaction mechanisms involving Sodium 1-butoxypropan-2-olate?

Methodological Answer:

  • Isotopic Labeling : Introduce deuterium or ¹³C at the alkoxide oxygen to track nucleophilic pathways (e.g., in alkylation reactions) .
  • Kinetic Profiling : Use stopped-flow techniques to monitor intermediates under pseudo-first-order conditions.
  • In Situ Spectroscopy : Employ FTIR or Raman to detect transient species during reactions.
  • Control for Solvent Effects : Compare reactivity in polar aprotic (THF) vs. nonpolar (toluene) solvents to elucidate mechanistic pathways.

Q. Table 2: Key Mechanistic Probes

Probe Application
¹⁸O LabelingOxygen transfer pathways
Eyring AnalysisActivation parameters (ΔH‡, ΔS‡)
Hammett PlotsElectronic effects on reaction rates

Basic: Which software tools are recommended for crystallographic refinement of Sodium 1-butoxypropan-2-olate?

Methodological Answer:

  • SHELX Suite : SHELXL for refinement of small-molecule structures; SHELXS for direct methods .
  • WinGX/ORTEP : For graphical visualization of anisotropic displacement parameters and packing diagrams .
  • Validation : Check for missed symmetry or disorder using PLATON or OLEX2 .

Advanced: How can researchers optimize reaction conditions for Sodium 1-butoxypropan-2-olate in complex syntheses?

Methodological Answer:

  • Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent, stoichiometry) and identify interactions .
  • High-Throughput Screening : Employ automated platforms to test >100 conditions in parallel.
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate reaction yields with parameter combinations.

Case Study :
A study on alkoxide-mediated couplings found optimal yields at 0°C in THF with 1.2 eq Na, validated via response surface methodology (RSM) .

Basic: How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility)?

Methodological Answer:

  • Standardized Protocols : Follow USP guidelines for solubility testing (e.g., shake-flask method) .
  • Control for Hydration : Characterize hydration state via TGA/DSC, as water content drastically alters solubility .
  • Cross-Validate : Compare data from independent labs using identical instrumentation (e.g., HPLC for purity checks).

Advanced: What strategies address challenges in quantifying Sodium 1-butoxypropan-2-olate in biological systems?

Methodological Answer:

  • Mass Spectrometry : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-labeled analog) .
  • Sample Preparation : Extract under non-aqueous conditions to prevent degradation.
  • Matrix Effects : Validate recovery rates in spiked biological matrices (plasma, tissues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.